molecular formula C7H5IN2 B15094186 2-Iodo-4-methyl-nicotinonitrile

2-Iodo-4-methyl-nicotinonitrile

Cat. No.: B15094186
M. Wt: 244.03 g/mol
InChI Key: YVRTWMWYRNAWAX-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5IN2. It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 2-position and a methyl group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-nicotinonitrile typically involves the iodination of 4-methyl-nicotinonitrile. One common method is the reaction of 4-methyl-nicotinonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Iodo-4-methyl-nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-nicotinonitrile in biological systems is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-iodo-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3

InChI Key

YVRTWMWYRNAWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)I)C#N

Origin of Product

United States

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